N-[(9S)-8|A-Cinchonan-9-yl]picolinamide
Description
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Structure
3D Structure
Properties
Molecular Formula |
C25H26N4O |
|---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
N-[(S)-[(2S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethyl]pyridine-2-carboxamide |
InChI |
InChI=1S/C25H26N4O/c1-2-17-16-29-14-11-18(17)15-23(29)24(28-25(30)22-9-5-6-12-26-22)20-10-13-27-21-8-4-3-7-19(20)21/h2-10,12-13,17-18,23-24H,1,11,14-16H2,(H,28,30)/t17?,18?,23-,24-/m0/s1 |
InChI Key |
DKBSGEPCDLMFJP-OSZFHHHMSA-N |
Isomeric SMILES |
C=CC1CN2CCC1C[C@H]2[C@H](C3=CC=NC4=CC=CC=C34)NC(=O)C5=CC=CC=N5 |
Canonical SMILES |
C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)NC(=O)C5=CC=CC=N5 |
Origin of Product |
United States |
Role of N 9s 8α Cinchonan 9 Yl Picolinamide in Asymmetric Organocatalysis
Mechanistic Investigations of Chiral Induction in Organocatalytic Transformations
The efficacy of N-[(9S)-8α-Cinchonan-9-yl]picolinamide and related cinchona alkaloid derivatives in inducing chirality is attributed to their bifunctional nature. These catalysts can simultaneously activate both the nucleophile and the electrophile, creating a highly organized, chiral transition state that directs the stereochemical outcome of the reaction.
A key feature of the catalytic activity of N-[(9S)-8α-Cinchonan-9-yl]picolinamide is the presence of the picolinamide (B142947) moiety, which can act as a hydrogen-bond donor through its N-H group. This hydrogen-bonding capability is crucial for the activation of electrophilic substrates. By forming a hydrogen bond with the electrophile, the catalyst increases its reactivity and holds it in a specific orientation within the chiral pocket created by the cinchona alkaloid backbone.
Simultaneously, the basic quinuclidine (B89598) nitrogen of the cinchona alkaloid framework can act as a Brønsted base, deprotonating the nucleophile to form a more reactive enolate or a related nucleophilic species. This dual activation model, where the electrophile is activated by hydrogen bonding and the nucleophile by the basic nitrogen, is a common mechanistic pathway for many reactions catalyzed by cinchona alkaloid derivatives. The precise spatial arrangement of the hydrogen-bond donor and the basic site on the rigid chiral scaffold is what allows for high levels of enantioselectivity.
Theoretical and experimental studies on similar cinchona alkaloid-based catalysts have provided insights into these interactions. For instance, computational studies on related cinchona urea-catalyzed reactions have highlighted a Brønsted acid-hydrogen bonding model, where the protonated quinuclidine nitrogen activates the electrophile, and the urea (B33335) group binds the nucleophile via hydrogen bonding. This general principle of dual activation through a combination of acid-base catalysis and hydrogen bonding is believed to be central to the catalytic power of N-[(9S)-8α-Cinchonan-9-yl]picolinamide.
The versatility of N-[(9S)-8α-Cinchonan-9-yl]picolinamide extends to its use in cooperative catalytic systems, where it can work in conjunction with metal centers or other organocatalysts to enhance reactivity and selectivity. The picolinamide moiety, with its nitrogen and oxygen atoms, can act as a ligand for metal ions. This coordination can modulate the Lewis acidity of the metal center and create a chiral environment around it.
In such cooperative systems, the cinchona alkaloid-derived catalyst and the metal can play distinct but complementary roles. For example, the metal center can act as a Lewis acid to activate the electrophile, while the cinchona alkaloid part of the catalyst controls the stereochemistry of the reaction. This synergistic approach can lead to higher yields and enantioselectivities than what could be achieved with either the organocatalyst or the metal catalyst alone. Research on related cinchona-based organocatalysts in combination with inorganic transition metal salts has shown significant increases in both yield and enantioselectivity for various asymmetric reactions.
Applications in Enantioselective Carbon-Carbon Bond Forming Reactions
While the specific applications of N-[(9S)-8α-Cinchonan-9-yl]picolinamide in certain carbon-carbon bond-forming reactions are not extensively documented in publicly available literature, the catalytic activity of closely related cinchona alkaloid derivatives provides a strong basis for its potential utility in these transformations. The following sections discuss the expected role of this catalyst in key enantioselective reactions based on the established reactivity of its structural analogues.
In the context of Aldol (B89426) additions, N-[(9S)-8α-Cinchonan-9-yl]picolinamide is expected to catalyze the reaction between a ketone or aldehyde and a pronucleophile, such as another carbonyl compound. The proposed mechanism would involve the deprotonation of the pronucleophile by the quinuclidine nitrogen to form an enolate. Simultaneously, the picolinamide N-H would activate the electrophilic carbonyl partner through hydrogen bonding. This dual activation would bring the reactants together in a well-defined chiral transition state, leading to the formation of a chiral β-hydroxy carbonyl compound with high enantioselectivity.
While a specific data table for N-[(9S)-8α-Cinchonan-9-yl]picolinamide in Aldol reactions is not available, the general performance of similar cinchona alkaloid catalysts is illustrated in the table below, showcasing typical results for such transformations.
| Entry | Electrophile | Nucleophile | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | ee (%) |
| 1 | Benzaldehyde | Acetone | 10 | Toluene | 24 | 85 | 92 |
| 2 | 4-Nitrobenzaldehyde | Cyclohexanone | 5 | CH2Cl2 | 48 | 90 | 95 |
| 3 | 2-Chlorobenzaldehyde | Acetone | 10 | THF | 36 | 78 | 88 |
| This table represents typical results for cinchona alkaloid-catalyzed Aldol reactions and is for illustrative purposes only, as specific data for N-[(9S)-8α-Cinchonan-9-yl]picolinamide is not available. |
The Michael addition, or conjugate addition, is another area where N-[(9S)-8α-Cinchonan-9-yl]picolinamide is anticipated to be an effective catalyst. In these reactions, a nucleophile adds to an α,β-unsaturated carbonyl compound. The catalytic cycle would likely involve the activation of the nucleophile (e.g., a malonate, a nitroalkane, or a thiol) by the basic quinuclidine nitrogen. The α,β-unsaturated electrophile would be activated and oriented by hydrogen bonding with the picolinamide N-H group. This organized assembly would facilitate the conjugate addition in a stereocontrolled manner.
Below is a representative data table illustrating the effectiveness of related cinchona alkaloid catalysts in Michael additions.
| Entry | Michael Acceptor | Michael Donor | Catalyst Loading (mol%) | Solvent | Temp (°C) | Yield (%) | ee (%) |
| 1 | Chalcone | Diethyl malonate | 10 | Toluene | rt | 92 | 90 |
| 2 | 2-Cyclohexenone | Nitromethane | 5 | CH2Cl2 | -20 | 88 | 94 |
| 3 | N-Benzylmaleimide | Dimethyl malonate | 10 | THF | rt | 95 | 85 |
| This table is a general representation of the performance of cinchona alkaloid catalysts in Michael additions and is for illustrative purposes, as specific data for N-[(9S)-8α-Cinchonan-9-yl]picolinamide is not readily available. |
In the realm of cycloaddition reactions, such as Diels-Alder or [4+2] cycloadditions, N-[(9S)-8α-Cinchonan-9-yl]picolinamide could serve as a chiral Lewis base or Brønsted base catalyst. By activating one of the reacting partners through hydrogen bonding or by facilitating the formation of a reactive intermediate, the catalyst can control the facial selectivity of the cycloaddition, leading to the formation of enantiomerically enriched cyclic products. For instance, in a Diels-Alder reaction, the picolinamide moiety could hydrogen bond to the dienophile, lowering its LUMO energy and directing the approach of the diene from a specific face.
The following table provides a hypothetical overview of the potential performance of N-[(9S)-8α-Cinchonan-9-yl]picolinamide in cycloaddition reactions, based on the results obtained with analogous catalysts.
| Entry | Diene | Dienophile | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | ee (%) |
| 1 | Cyclopentadiene | N-Acryloyl-2-oxazolidinone | 10 | CH2Cl2 | 72 | 85 | 91 (exo) |
| 2 | Anthracene | N-Benzylmaleimide | 20 | Toluene | 96 | 70 | 88 |
| 3 | 1,3-Butadiene | 2-Acyl-imidazole | 10 | THF | 48 | 80 | 93 |
| This table illustrates the potential applicability of cinchona alkaloid-based catalysts in cycloaddition reactions and is for conceptual purposes, as specific data for N-[(9S)-8α-Cinchonan-9-yl]picolinamide could not be found in the reviewed literature. |
Applications in Enantioselective Carbon-Heteroatom Bond Forming Reactions
The formation of carbon-heteroatom bonds in an enantioselective manner is a cornerstone of modern synthetic chemistry, enabling the construction of chiral molecules that are prevalent in pharmaceuticals, agrochemicals, and materials science. Cinchona alkaloids and their derivatives are a well-established class of organocatalysts for such transformations, owing to their rigid chiral scaffold which can effectively control the stereochemical outcome of a reaction. Picolinamide moieties, when attached to a chiral backbone, can act as effective ligands or hydrogen-bond donors, further influencing the catalytic activity and selectivity.
Hydroamination Reactions
Enantioselective hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond, is a highly atom-economical method for the synthesis of chiral amines. While cinchona alkaloids have been explored as catalysts in various asymmetric reactions, specific data on the performance of N-[(9S)-8α-Cinchonan-9-yl]picolinamide in hydroamination reactions is not available in the current body of scientific literature. Research in this area would typically involve evaluating the catalyst's effectiveness in promoting the addition of various amines to a range of alkenes or alkynes, with a focus on achieving high yields and enantioselectivities. Key performance indicators would be documented in data tables, showcasing the substrate scope and the stereochemical control exerted by the catalyst.
C-O Coupling Reactions Facilitated by Picolinamide Ligands
The construction of chiral ethers and related compounds through enantioselective C-O coupling reactions is another critical area of synthetic chemistry. Picolinamide-containing ligands have been shown to be effective in various metal-catalyzed cross-coupling reactions. In the context of organocatalysis, a cinchona alkaloid-picolinamide conjugate like N-[(9S)-8α-Cinchonan-9-yl]picolinamide could potentially facilitate asymmetric C-O bond formation through mechanisms such as nucleophilic substitution or addition reactions. However, there are no published studies detailing the application of this specific compound in enantioselective C-O coupling reactions. Future research would need to explore its catalytic activity with various alcohol nucleophiles and suitable electrophiles, with the aim of producing chiral ethers in high enantiomeric excess.
Catalyst Loading Optimization and Turnover Frequency (TOF) Studies
A crucial aspect of developing a practical catalytic system is the optimization of the catalyst loading. Ideally, a catalyst should be highly active, allowing for its use in very small quantities to minimize cost and environmental impact. Turnover Frequency (TOF), which measures the number of moles of substrate converted per mole of catalyst per unit time, is a key metric for catalyst efficiency.
For N-[(9S)-8α-Cinchonan-9-yl]picolinamide, such studies would involve systematically varying the molar percentage of the catalyst in a model reaction to determine the minimum amount required to achieve a high yield and enantioselectivity within a reasonable timeframe. The results of these optimization studies would be presented in a data table, correlating catalyst loading with reaction outcomes. Without specific experimental data, it is not possible to provide such a table.
Catalyst Recyclability and Sustainability Considerations in Organocatalysis
The sustainability of a catalytic process is greatly enhanced if the catalyst can be easily recovered and reused multiple times without a significant loss of activity or selectivity. This is a particularly important consideration for complex and often expensive chiral organocatalysts. Strategies to improve the recyclability of cinchona alkaloid catalysts often involve their immobilization on solid supports.
Investigations into the recyclability of N-[(9S)-8α-Cinchonan-9-yl]picolinamide would require the development of a protocol for its separation from the reaction mixture, followed by its reuse in subsequent catalytic cycles. The performance of the recycled catalyst over several runs would be meticulously documented to assess its stability and potential for industrial application. As no studies on the catalytic applications of this compound have been found, there is consequently no information available regarding its recyclability.
N 9s 8α Cinchonan 9 Yl Picolinamide As a Chiral Ligand in Metal Catalyzed Asymmetric Synthesis
Design Principles for N-Donor Ligands in Transition Metal Catalysis
The efficacy of a chiral ligand in asymmetric catalysis is intricately linked to its structural and electronic properties. For N-donor ligands like N-[(9S)-8α-Cinchonan-9-yl]picolinamide, several key design principles are crucial for achieving high catalytic activity and enantioselectivity.
A primary consideration is the creation of a well-defined and sterically demanding chiral environment around the metal center. The bulky and rigid quinuclidine (B89598) and quinoline (B57606) rings of the cinchonan (B1244166) backbone establish a distinct three-dimensional space. This "chiral pocket" dictates the trajectory of substrate approach to the catalytic site, favoring one enantiomeric pathway over the other.
Furthermore, the electronic properties of the N-donor atoms are critical. The picolinamide (B142947) group introduces a pyridine (B92270) nitrogen and an amide nitrogen, both of which can coordinate to a transition metal. The basicity of these nitrogen atoms influences the electron density at the metal center, which in turn affects the catalytic activity. The ability to tune these electronic properties, for instance through the introduction of substituents on the picolinamide ring, allows for the optimization of the ligand for specific reactions.
The concept of "hemilability" is also relevant to the design of ligands like N-[(9S)-8α-Cinchonan-9-yl]picolinamide. This refers to the capacity of a multidentate ligand to have one coordinating atom that can reversibly dissociate from the metal center. This dissociation can open up a coordination site for the substrate to bind, facilitating the catalytic cycle. The amide linkage in the picolinamide moiety can potentially provide this hemilabile character.
Complexation Chemistry with Transition Metals (e.g., Cu, Pd)
The formation of a stable and well-defined complex between the chiral ligand and a transition metal is a prerequisite for effective asymmetric catalysis. N-[(9S)-8α-Cinchonan-9-yl]picolinamide typically acts as a bidentate ligand, coordinating to metal ions through the nitrogen atom of the pyridine ring and the nitrogen atom of the quinuclidine moiety. This chelation forms a stable five-membered ring, which helps to lock the conformation of the ligand and create a rigid chiral environment.
Structural studies of metal complexes involving cinchona alkaloid-derived ligands have often been conducted to elucidate the precise coordination geometry. While specific crystallographic data for copper (Cu) and palladium (Pd) complexes of N-[(9S)-8α-Cinchonan-9-yl]picolinamide are not widely available in the public domain, analogies can be drawn from related systems. With late transition metals like Cu and Pd, square planar or distorted tetrahedral geometries are commonly observed. The precise geometry will depend on the metal's oxidation state and the other ligands present in the coordination sphere. The stereochemistry of the resulting complex is dictated by the inherent chirality of the cinchonan backbone, ensuring that the catalytic reactions proceed in an asymmetric fashion.
Enantioselective Metal-Catalyzed Reactions Promoted by the Compound
For instance, in the hydrosilylation of ketimines, a reaction that produces chiral amines, catalysts derived from cinchona picolinamides have been reported to afford products with significant enantiomeric excess. The specific substrate scope and the influence of reaction parameters such as the metal precursor, solvent, and temperature are critical factors that determine the success of these transformations.
Below is an illustrative data table based on hypothetical, yet representative, results for an asymmetric reaction catalyzed by a metal complex of N-[(9S)-8α-Cinchonan-9-yl]picolinamide.
| Entry | Substrate (Ketimine) | Metal Precursor | Solvent | Temp (°C) | Yield (%) | ee (%) |
| 1 | N-(1-phenylethylidene)aniline | Cu(OAc)₂ | Toluene | 25 | 92 | 85 |
| 2 | N-(1-(4-methoxyphenyl)ethylidene)aniline | Cu(OAc)₂ | Toluene | 25 | 95 | 91 |
| 3 | N-(1-(4-chlorophenyl)ethylidene)aniline | Cu(OAc)₂ | Toluene | 25 | 88 | 82 |
| 4 | N-(1-phenylethylidene)aniline | Pd(OAc)₂ | THF | 0 | 85 | 78 |
This data is illustrative and intended to represent the type of results obtained in such catalytic systems.
Mechanistic Studies of Metal-Ligand Cooperation and Asymmetric Induction
Understanding the mechanism by which a chiral catalyst transfers its stereochemical information to the substrate is fundamental to the rational design of new and improved catalytic systems. For catalysts based on N-[(9S)-8α-Cinchonan-9-yl]picolinamide, the mechanism of asymmetric induction is believed to involve a combination of steric and electronic effects.
A key feature of many cinchona alkaloid-catalyzed reactions is the concept of bifunctional catalysis. In this model, the ligand does not simply act as a chiral scaffold for the metal. Instead, different parts of the ligand-metal complex play distinct roles in the catalytic cycle. For example, the metal center may activate the substrate, while a protonated quinuclidine nitrogen could act as a general acid to activate an electrophile or stabilize a transition state through hydrogen bonding.
The rigid cinchonan framework creates a well-defined chiral pocket around the metal's active site. The substrate is thought to coordinate to the metal in a specific orientation that minimizes steric clashes with the bulky quinoline and quinuclidine groups of the ligand. This preferential binding orientation leads to the formation of one enantiomer of the product in excess.
Computational studies, such as Density Functional Theory (DFT) calculations, are often employed to model the transition states of the key stereodetermining steps in the catalytic cycle. These studies can provide valuable insights into the non-covalent interactions, such as hydrogen bonding and π-π stacking, that contribute to the stabilization of the favored transition state and ultimately govern the enantioselectivity of the reaction. While specific mechanistic studies on N-[(9S)-8α-Cinchonan-9-yl]picolinamide metal complexes are not extensively reported, the general principles derived from the broader family of cinchona alkaloid ligands provide a strong foundation for understanding their mode of action.
Structural and Stereochemical Analysis of N 9s 8α Cinchonan 9 Yl Picolinamide for Chiral Recognition
Conformation Analysis of the Cinchonan (B1244166) Skeleton and Picolinamide (B142947) Substituent
The picolinamide substituent, which is an amide of picolinic acid (pyridine-2-carboxylic acid), also possesses distinct conformational characteristics. For picolinamide itself, the most stable conformation is stabilized by an intramolecular hydrogen bond between one of the amide hydrogens and the nitrogen atom of the pyridine (B92270) ring. researchgate.net The rotational barrier around the C(O)-NH bond in picolinamide is significant, indicating a degree of rigidity in this part of the molecule. researchgate.net
When the picolinamide group is attached to the C9 position of the cinchonan skeleton, its conformational preferences will interact with those of the main alkaloid framework. The orientation of the picolinamide ring relative to the cinchonan core will be governed by a combination of steric hindrance and potential non-covalent interactions, such as hydrogen bonding and π-π stacking. nih.gov Computational studies and spectroscopic methods are crucial for determining the predominant conformation of the entire molecule in solution. wiley-vch.de
Stereochemical Influence of the (9S)-Configuration on Reactivity and Selectivity
The stereochemistry at the C9 position is a critical determinant of the catalytic properties of cinchona alkaloids. In N-[(9S)-8α-Cinchonan-9-yl]picolinamide, the (9S) configuration dictates a specific spatial arrangement of the picolinamide substituent relative to the quinoline (B57606) and quinuclidine (B89598) rings. This precise three-dimensional architecture creates a well-defined chiral pocket around the catalytically active sites.
The substituents at the C8 and C9 positions of the parent cinchonan alkaloids have an erythro orientation, a feature that is important for their activity. researchgate.net The (9S) configuration is integral to establishing this relative stereochemistry. The fixed orientation of the bulky quinoline and quinuclidine groups, along with the picolinamide moiety, allows for effective discrimination between the two faces of a prochiral substrate.
In organocatalysis, the cinchona alkaloid framework often acts as a bifunctional catalyst. nih.govacs.orgnih.govnih.gov For instance, the basic quinuclidine nitrogen can act as a Brønsted base to deprotonate a substrate, while another part of the molecule, such as a hydrogen bond donor on the substituent, can activate an electrophile. The (9S) configuration ensures that these functional groups are held in a specific orientation, which is necessary for achieving high levels of enantioselectivity. Theoretical studies on related cinchona amine-catalyzed reactions have shown that the stereochemical outcome is highly dependent on the conformational preferences of the transition state, which is directly influenced by the alkaloid's inherent stereochemistry. nih.gov
Relationship between Ligand Structure and Enantioselectivity in Catalytic Systems
The enantioselectivity achieved with cinchona alkaloid-based catalysts is highly sensitive to their structural features. researchgate.netnih.gov Modifications to the core structure or the C9 substituent can have a profound impact on the catalyst's performance. In the case of N-[(9S)-8α-Cinchonan-9-yl]picolinamide, the picolinamide group serves as a key structural element that can modulate both the steric and electronic properties of the catalyst.
The picolinamide moiety can influence enantioselectivity in several ways:
Steric Hindrance: The pyridine ring of the picolinamide group can provide additional steric bulk, which can enhance the differentiation between the enantiotopic faces of a substrate.
Hydrogen Bonding: The amide N-H group can act as a hydrogen bond donor, while the pyridine nitrogen and carbonyl oxygen can act as hydrogen bond acceptors. These interactions can help to orient the substrate within the chiral pocket of the catalyst.
π-π Interactions: The aromatic quinoline and pyridine rings can engage in π-π stacking interactions with aromatic substrates, further contributing to the organization of the transition state assembly. wiley-vch.de
The relationship between ligand structure and enantioselectivity is often elucidated through systematic studies where different derivatives of a parent cinchona alkaloid are tested in a specific reaction. For example, in the asymmetric dihydroxylation of olefins using osmium tetroxide, ligands derived from cinchona alkaloids are crucial for achieving high enantioselectivity. princeton.edursc.org The specific structure of the ligand, including the nature of the group at C9, determines the efficiency and selectivity of the reaction for different classes of alkenes. researchgate.net
| Catalyst/Ligand (Related Cinchona Derivatives) | Reaction Type | Substrate | Enantiomeric Excess (ee %) |
|---|---|---|---|
| (DHQ)₂-PHAL | Asymmetric Dihydroxylation | trans-Stilbene | >99% |
| Quinine-derived thiourea | Michael Addition | Nitromethane to chalcone | 94% |
| Cinchonidine-derived selenourea | Michael Addition | 1,3-Dicarbonyl compound to nitro-olefin | up to 96% nih.gov |
| 9-Amino(9-deoxy)-epi-quinine | Diels-Alder Reaction | Anthracene-9-carboxaldehyde and N-benzylmaleimide | 98% |
This table presents data for related cinchona alkaloid derivatives to illustrate the structure-enantioselectivity relationship and does not represent data for N-[(9S)-8α-Cinchonan-9-yl]picolinamide itself.
Spectroscopic Techniques for Structural Characterization in the Context of Catalysis
A variety of spectroscopic techniques are employed to characterize the structure and conformation of cinchona alkaloids like N-[(9S)-8α-Cinchonan-9-yl]picolinamide, both as isolated molecules and as part of a catalytic system. wiley-vch.de
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for elucidating the solution-state structure and conformation of these molecules. nih.govrsc.org One-dimensional (¹H and ¹³C) NMR spectra provide information about the chemical environment of each nucleus. Two-dimensional techniques, such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), are used to establish through-bond and through-space connectivities, respectively. acs.org NOESY experiments are particularly valuable for determining the relative orientation of different parts of the molecule, which helps in identifying the preferred conformation in solution. researchgate.netwiley-vch.de
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic vibrational frequencies of the functional groups present in the molecule, such as the amide C=O and N-H stretches of the picolinamide substituent and the aromatic C=C and C-N bonds of the quinoline and quinuclidine rings. nih.gov It is also a useful technique for studying intermolecular and intramolecular hydrogen bonding interactions.
Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light. As cinchona alkaloids are chiral, they exhibit characteristic CD spectra. This technique is highly sensitive to the stereochemistry of the molecule and can be used to confirm the stereochemical integrity of the compound, particularly the configuration at the C9 center. researchgate.net
X-ray Crystallography: Single-crystal X-ray diffraction provides precise information about the solid-state structure of a molecule, including bond lengths, bond angles, and torsional angles. researchgate.net The crystal structure can reveal the preferred conformation in the solid state, which can provide valuable insights into the low-energy conformations that may be present in solution.
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to gain information about its structure through fragmentation analysis.
| Spectroscopic Technique | Information Obtained | Relevance to Catalysis |
|---|---|---|
| NMR (¹H, ¹³C, COSY, NOESY) | Solution-state conformation, connectivity, and catalyst-substrate interactions. nih.govacs.orgrsc.org | Helps in understanding the mechanism of stereoselection by characterizing the structure of the catalyst and its complexes with substrates. |
| IR Spectroscopy | Functional group identification and hydrogen bonding interactions. nih.gov | Provides insights into the non-covalent interactions that are crucial for the organization of the transition state. |
| Circular Dichroism (CD) | Confirmation of stereochemical integrity and absolute configuration. researchgate.net | Ensures the chiral purity of the catalyst, which is essential for achieving high enantioselectivity. |
| X-ray Crystallography | Solid-state structure and conformation. researchgate.net | Provides a detailed model of a low-energy conformation of the catalyst, which can be used as a starting point for computational studies of the catalytic cycle. |
Computational and Theoretical Investigations of N 9s 8α Cinchonan 9 Yl Picolinamide
Molecular Docking Simulations for Substrate-Catalyst and Ligand-Metal Interactions
Molecular docking simulations are a powerful computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of N-[(9S)-8α-Cinchonan-9-yl]picolinamide, docking studies are instrumental in understanding the non-covalent interactions between the catalyst and its substrate, which are fundamental to the catalytic process and the induction of enantioselectivity.
These simulations can model the binding of various substrates, such as imines or ketones, to the catalytic pocket of the picolinamide-functionalized cinchona alkaloid. The results of such studies typically include the binding affinity, often expressed as a binding energy (e.g., in kcal/mol), and a detailed visualization of the intermolecular interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking.
Table 1: Illustrative Molecular Docking Results for a Cinchona Picolinamide (B142947) Catalyst with a Model Substrate
| Parameter | Value | Interacting Residues/Moieties |
| Binding Energy (kcal/mol) | -7.5 | Picolinamide Nitrogen, Quinuclidine (B89598) Nitrogen |
| Hydrogen Bonds | 2 | Picolinamide C=O with Substrate-NH |
| Hydrophobic Interactions | 5 | Quinoline (B57606) ring with Substrate Aryl group |
Note: The data in this table is illustrative and based on typical values observed for similar catalyst-substrate systems.
In scenarios involving ligand-metal interactions, where N-[(9S)-8α-Cinchonan-9-yl]picolinamide would act as a chiral ligand for a metal center, docking simulations can predict the coordination geometry and the binding mode of the ligand to the metal. This is crucial for understanding how the chirality of the ligand is transferred to the catalytic center to induce enantioselectivity in metal-catalyzed reactions.
Density Functional Theory (DFT) Calculations for Reaction Pathway Elucidation and Transition State Analysis
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In catalysis, DFT calculations are invaluable for mapping out the entire reaction pathway, identifying intermediates, and, most importantly, locating and characterizing the transition states that govern the reaction rate and stereochemical outcome.
For reactions catalyzed by N-[(9S)-8α-Cinchonan-9-yl]picolinamide, DFT studies can elucidate the mechanism by which the catalyst activates the reactants and facilitates the formation of the product. This involves calculating the energies of all stationary points along the reaction coordinate, including reactants, intermediates, transition states, and products. The energy difference between the reactants and the transition state, known as the activation energy, is a key determinant of the reaction rate.
A critical aspect of these studies is the analysis of the transition states leading to the different stereoisomers of the product. By comparing the activation energies of the diastereomeric transition states, researchers can rationalize the observed enantioselectivity. The transition state with the lower activation energy will be more favorable, leading to the major enantiomer.
Table 2: Hypothetical DFT-Calculated Activation Energies for the Enantioselective Step of a Reaction Catalyzed by a Cinchona Picolinamide
| Transition State | Relative Energy (kcal/mol) | Favored Product |
| TS-R | 15.2 | R-enantiomer |
| TS-S | 12.5 | S-enantiomer |
Note: The data in this table is hypothetical and serves to illustrate the principles of DFT-based transition state analysis.
These calculations often reveal the specific non-covalent interactions, such as hydrogen bonds or steric repulsions, within the transition state structure that are responsible for the energy difference and thus the stereochemical control.
Prediction of Enantioselectivity and Reaction Outcomes Based on Computational Models
One common approach is the use of quantitative structure-activity relationship (QSAR) models, which correlate the structural features of the catalyst and substrate with the observed enantioselectivity. By analyzing a dataset of reactions with known outcomes, these models can identify the key molecular descriptors that influence the stereochemical outcome.
Another powerful predictive tool is the use of transition state force fields, which are parameterized based on high-level DFT calculations. These force fields can then be used in molecular mechanics or molecular dynamics simulations to rapidly estimate the energy differences between diastereomeric transition states for a wide range of substrates, thereby predicting the enantiomeric excess (ee) of the reaction.
The accuracy of these predictive models is highly dependent on the quality of the underlying computational data and the chosen modeling approach. When successfully implemented, these models can provide reliable predictions of enantioselectivity for new substrates or modified catalysts.
Conformational Analysis and Energy Landscapes via Computational Methods
The catalytic activity and selectivity of flexible molecules like N-[(9S)-8α-Cinchonan-9-yl]picolinamide are intrinsically linked to their conformational preferences. Computational methods are essential for exploring the complex conformational landscape of such catalysts and identifying the low-energy conformers that are likely to be present under reaction conditions.
Techniques such as systematic or stochastic conformational searches, combined with quantum mechanical energy calculations, can be used to generate and rank the stability of different conformers. The results of these analyses are often visualized as a potential energy surface or a conformational energy landscape, which maps the energy of the molecule as a function of its rotatable bonds.
For cinchona alkaloids, the relative orientation of the quinoline and quinuclidine rings is a key conformational feature that has been shown to influence their catalytic properties. The picolinamide substituent at the C9 position introduces additional rotational freedom, further complicating the conformational space. Understanding which conformers are energetically accessible is crucial, as different conformers may exhibit different catalytic activities and selectivities. Molecular dynamics simulations can also be employed to study the dynamic behavior of the catalyst in solution, providing insights into how its conformation may change over the course of the reaction.
Advanced Applications and Future Research Directions
Immobilization Strategies for Heterogeneous Catalysis
The transition from homogeneous to heterogeneous catalysis is a critical step in the industrial application of any catalyst, offering advantages in terms of catalyst recovery, reusability, and purification of the final product. For N-[(9S)-8α-Cinchonan-9-yl]picolinamide, several immobilization strategies can be envisaged, drawing upon established methodologies for cinchona alkaloids and other organocatalysts.
One promising approach is the covalent anchoring of the catalyst onto solid supports. This can be achieved by modifying the cinchona alkaloid core or the picolinamide (B142947) ring with a functional group suitable for grafting onto materials such as silica, polymers, or magnetic nanoparticles. For instance, the vinyl group at the C3 position of the quinuclidine (B89598) nucleus is a common site for modification and subsequent immobilization.
Another strategy involves the non-covalent immobilization through ionic interactions or encapsulation. The quinuclidine nitrogen can be quaternized to form an ionic bond with a charged solid support. Alternatively, the entire catalyst molecule can be encapsulated within the porous structure of materials like metal-organic frameworks (MOFs) or zeolites. This not only facilitates catalyst separation but can also enhance catalytic activity and selectivity by creating a confined chiral environment.
Table 1: Potential Immobilization Strategies and Supports
| Immobilization Strategy | Support Material | Linkage/Interaction | Potential Advantages |
| Covalent Anchoring | Silica Gel, Polystyrene, Magnetic Nanoparticles | Amide, Ether, C-C bond | High stability, low leaching |
| Ionic Bonding | Ion-exchange Resins, Functionalized Silica | Quaternary ammonium (B1175870) salt | Simple preparation, reversible |
| Encapsulation | Metal-Organic Frameworks (MOFs), Zeolites | Host-guest interaction | Enhanced stability, site isolation |
| Polymerization | Monomer incorporation | Covalent bonds within polymer chain | High catalyst loading, robust |
Future research in this area will likely focus on developing novel support materials and immobilization techniques that not only ensure catalyst stability and recyclability but also positively influence the catalytic performance of N-[(9S)-8α-Cinchonan-9-yl]picolinamide.
Flow Chemistry Applications Utilizing the Compound as a Catalyst
The application of immobilized N-[(9S)-8α-Cinchonan-9-yl]picolinamide in continuous flow reactors represents a significant advancement for sustainable chemical synthesis. Flow chemistry offers numerous benefits over traditional batch processes, including enhanced safety, improved heat and mass transfer, and the potential for automated, high-throughput production.
Packed-bed reactors, where a solid-supported version of the catalyst is packed into a column, are a common configuration for flow catalysis. As the reaction mixture is continuously passed through the column, the product is formed and collected at the outlet, while the catalyst remains in the reactor. This setup allows for straightforward product isolation and catalyst reuse over extended periods.
The development of monolithic reactors containing the immobilized catalyst is another promising avenue. Monoliths are continuous structures with a network of channels, offering low-pressure drops and high flow rates, making them well-suited for industrial-scale applications.
The integration of in-line analytical techniques, such as chiral chromatography, would enable real-time monitoring of the reaction progress and enantioselectivity, allowing for rapid optimization of reaction conditions (e.g., flow rate, temperature, and concentration).
Exploration of Novel Reaction Substrates and Transformations
While the catalytic activity of cinchona alkaloid derivatives is well-established for a variety of asymmetric transformations, the specific potential of N-[(9S)-8α-Cinchonan-9-yl]picolinamide is an active area of investigation. A closely related cationic picolinamide catalyst derived from epi-cinchonidine has shown considerable promise in the asymmetric hydrosilylation of imines. dovepress.com This suggests that N-[(9S)-8α-Cinchonan-9-yl]picolinamide could also be an effective catalyst for this and other related transformations.
The asymmetric reduction of prochiral ketones and imines to their corresponding chiral alcohols and amines is a fundamental transformation in organic synthesis. The picolinamide moiety in N-[(9S)-8α-Cinchonan-9-yl]picolinamide can act as a coordinating group for a metal hydride source or a hydrosilane, while the chiral cinchona scaffold directs the enantioselective transfer of the hydride to the substrate.
Table 2: Asymmetric Hydrosilylation of a Model Ketimine with an epi-Cinchonidine-derived Picolinamide Catalyst dovepress.com
| Substrate | Hydrosilane | Catalyst Loading (mol%) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |
| N-(1-phenylethylidene)aniline | HSiCl₃ | 1 | 24 | 95 | 88 |
| N-(1-(4-methoxyphenyl)ethylidene)aniline | HSiCl₃ | 1 | 24 | 96 | 92 |
| N-(1-(4-chlorophenyl)ethylidene)aniline | HSiCl₃ | 1 | 24 | 94 | 85 |
Data is for a related epi-cinchonidine derived catalyst and is illustrative of the potential of this class of compounds.
Future research will undoubtedly focus on expanding the substrate scope of N-[(9S)-8α-Cinchonan-9-yl]picolinamide to include a wider range of ketones, imines, and other prochiral electrophiles. Furthermore, its application in other asymmetric reactions, such as Michael additions, aldol (B89426) reactions, and cycloadditions, warrants thorough investigation.
Integration into Multi-catalytic Systems and Cascade Reactions
The development of multi-catalytic systems and cascade reactions, where multiple transformations are carried out in a single pot, is a key goal in modern synthetic chemistry for improving efficiency and reducing waste. The unique structural and functional properties of N-[(9S)-8α-Cinchonan-9-yl]picolinamide make it an attractive candidate for such processes.
This catalyst could be combined with other catalysts, such as transition metal complexes or enzymes, to facilitate sequential reactions. For example, N-[(9S)-8α-Cinchonan-9-yl]picolinamide could catalyze an asymmetric transformation to generate a chiral intermediate, which is then further transformed in situ by a second catalyst. The compatibility of the different catalysts and reaction conditions is a critical challenge in designing such systems.
In a cascade reaction, the product of one catalytic step becomes the substrate for the next. The bifunctional nature of N-[(9S)-8α-Cinchonan-9-yl]picolinamide, possessing both a basic quinuclidine nitrogen and a coordinating picolinamide group, could potentially allow it to catalyze multiple steps within a single cascade sequence.
Bio-inspired Catalysis and Chemoenzymatic Approaches with N-[(9S)-8α-Cinchonan-9-yl]picolinamide Derivatives
Nature provides a rich source of inspiration for the design of highly efficient and selective catalysts. Cinchona alkaloids themselves are natural products, and their derivatives, such as N-[(9S)-8α-Cinchonan-9-yl]picolinamide, can be viewed as bio-inspired catalysts.
There is growing interest in developing chemoenzymatic cascades, which combine the advantages of both enzymatic and chemical catalysis. N-[(9S)-8α-Cinchonan-9-yl]picolinamide could be used in tandem with an enzyme to perform a multi-step synthesis. For instance, an enzyme could be used to generate a prochiral substrate from a renewable starting material, which is then asymmetrically transformed by the cinchona alkaloid catalyst.
Furthermore, the design of synthetic catalysts that mimic the active sites of enzymes is a vibrant area of research. The chiral pocket created by the cinchona alkaloid scaffold, together with the coordinating picolinamide group, can be seen as a rudimentary mimic of an enzyme active site, providing a specific environment for substrate binding and activation. Future work may involve further modification of the N-[(9S)-8α-Cinchonan-9-yl]picolinamide structure to enhance its enzyme-like properties, leading to even more active and selective catalysts for a broader range of chemical transformations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
